6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit significant biological activity against various bacteria and pathogens . They have also shown cytotoxic activity on human tumor cell lines .
Mode of Action
It is known that thiazole derivatives can interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole at different dosages in animal models have not been extensively studied. It is known that the effects of thiazole derivatives can vary with dosage, with some compounds showing threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds. One common method includes the use of γ-bromodipnones as starting materials, which react with 2-aminothiazoles under mild conditions to form the desired imidazo[2,1-b][1,3]thiazole system . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfur atom
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as sensors and catalysts
Comparison with Similar Compounds
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the nitro group in this compound makes it unique, as it can undergo specific reactions and exhibit distinct biological properties .
Properties
IUPAC Name |
5-nitro-6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5(2)15-6-7(11(12)13)10-3-4-14-8(10)9-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXXVMKTQYXLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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